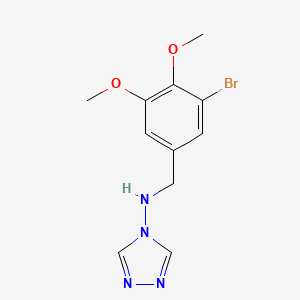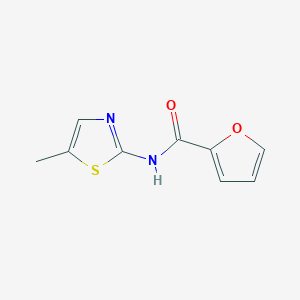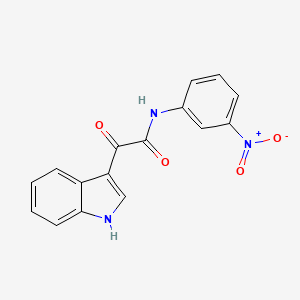
N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine is a chemical compound with a molecular formula of C10H12BrN5O2 It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl ring, which is further connected to a triazole ring
Métodos De Preparación
The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-bromo-4,5-dimethoxybenzyl chloride with 4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for the development of new therapeutic agents. Its structure-activity relationship is studied to optimize its efficacy and safety.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use various biochemical and molecular biology techniques to elucidate the detailed mechanism of action.
Comparación Con Compuestos Similares
N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-methylbenzyl)amine: This compound has a similar benzyl structure but with an additional methyl group, which may affect its chemical and biological properties.
N-(3-bromo-4,5-dimethoxybenzyl)-N-(3-pyridinylmethyl)amine: The presence of a pyridine ring in this compound introduces additional aromaticity and potential interactions with biological targets.
N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine: The tetrazole ring in this compound provides different chemical reactivity and potential biological activities compared to the triazole ring.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C11H13BrN4O2 |
|---|---|
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C11H13BrN4O2/c1-17-10-4-8(3-9(12)11(10)18-2)5-15-16-6-13-14-7-16/h3-4,6-7,15H,5H2,1-2H3 |
Clave InChI |
ZIFUMMDKXUDEDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(3-methylbutanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12484028.png)
![1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12484031.png)
![5-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12484046.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12484054.png)

![N-(4-methoxyphenyl)-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-4-amine](/img/structure/B12484064.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484065.png)
![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12484070.png)
![3-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12484079.png)
![3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B12484080.png)

![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B12484087.png)
![2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid](/img/structure/B12484100.png)
